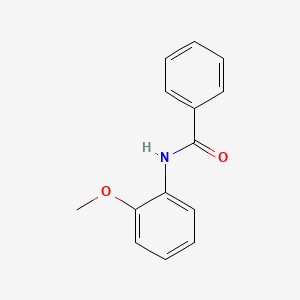
N-(2-methoxyphenyl)benzamide
Description
N-(2-Methoxyphenyl)benzamide is a benzamide derivative characterized by a benzoyl group attached to a 2-methoxyaniline moiety. Its molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 242.27 g/mol . The compound has garnered attention due to its versatility in medicinal chemistry and materials science. Key applications include:
- Receptor Targeting: Acts as a critical pharmacophore in adenosine A₃ receptor (A3AR) ligands, such as VUF 5574, which exhibits high A3AR affinity and selectivity .
- Drug Design: Serves as a linker in DprE1 inhibitors (e.g., Hit3), where it forms hydrogen bonds with residues like TRP 230 and PHE 313 in Mycobacterium tuberculosis .
- Synthetic Utility: Used as a precursor for radiotracers (e.g., ¹⁸F-MPPF for 5-HT₁ₐ receptor imaging) and in metal-catalyzed C–H bond functionalization reactions via its N,O-bidentate directing group .
Its physicochemical properties, such as a melting point of 282–284°C (when functionalized with a dicyanoimidazole group) and stability under alkaline hydrolysis , further underscore its relevance in industrial and pharmaceutical contexts.
Properties
CAS No. |
5395-00-6 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H13NO2/c1-17-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) |
InChI Key |
ZHBQARHZUMHTRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Position : Ortho-substituted methoxy groups (e.g., 2-OCH₃ in N-(2-methoxyphenyl)benzamide) enhance thermal stability compared to para-substituted analogues (e.g., 4e, mp 262–265°C) .
- Electronic Effects : The 2-methoxy group in this compound improves hydrogen-bonding capacity, critical for its role in DprE1 inhibitors , whereas 4-substituted derivatives (e.g., 4-Cl in 4b) prioritize steric interactions in imidazole synthesis .
Key Observations:
- Receptor Binding : The 2-methoxy group in VUF 5574 enhances A3AR selectivity, whereas para-methoxy derivatives (e.g., H10) excel in antioxidant activity due to improved electron-donating effects .
- Antimicrobial vs. Anti-inflammatory : Chlorine substituents (e.g., 3a) favor anti-inflammatory activity, while methoxy groups align with CNS receptor targeting .
Key Observations:
- Microwave Synthesis : Derivatives with bulky substituents (e.g., 3-nitrobenzyl in ) achieve higher yields (86%) under microwave conditions versus conventional methods (82% for 4e) .
- Radiotracer Synthesis : The 2-methoxyphenyl group in ¹⁸F-MPPF facilitates efficient ¹⁸F labeling (34–50% yield) due to its electron-withdrawing nature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


